4-(7-Bromoquinoxalin-2-yl)morpholine
Overview
Description
4-(7-Bromoquinoxalin-2-yl)morpholine is a chemical compound belonging to the quinoxaline derivatives, which are multi-nitrogen heterocyclic compounds. Quinoxalines are known for their diverse biological activities and are widely used in chemistry, biomedicine, and the chemical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(7-Bromoquinoxalin-2-yl)morpholine typically involves the reaction of 7-bromoquinoxalin-2-ol with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane, at elevated temperatures.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-(7-Bromoquinoxalin-2-yl)morpholine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Production of 7-bromoquinoxalin-2-ylamine derivatives.
Substitution: Introduction of different functional groups at the bromo position.
Scientific Research Applications
4-(7-Bromoquinoxalin-2-yl)morpholine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex quinoxaline derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its use in drug development, particularly in the treatment of various diseases.
Industry: Employed in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 4-(7-Bromoquinoxalin-2-yl)morpholine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
7-bromoquinoxalin-2-ylamine
7-bromoquinoxalin-2-ol
7-bromoquinoxalin-2-carboxylic acid
This comprehensive overview provides a detailed understanding of 4-(7-Bromoquinoxalin-2-yl)morpholine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-(7-bromoquinoxalin-2-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O/c13-9-1-2-10-11(7-9)15-12(8-14-10)16-3-5-17-6-4-16/h1-2,7-8H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPUONDOWMMGGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CN=C3C=CC(=CC3=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693640 | |
Record name | 7-Bromo-2-(morpholin-4-yl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916811-87-5 | |
Record name | 7-Bromo-2-(morpholin-4-yl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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